molecular formula C10H18N2O2 B1143296 tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate CAS No. 181941-45-7

tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate

Cat. No.: B1143296
CAS No.: 181941-45-7
M. Wt: 198.26212
InChI Key:
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Description

tert-Butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate: is an organic compound with a unique bicyclic structure. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azabicyclohexane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its bicyclic structure provides unique steric and electronic properties that influence its reactivity and selectivity in chemical transformations .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate

Comparison: tert-Butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHTZGBRXSYOMG-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12C[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895870-72-0
Record name rac-tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
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